

Dual Labeling Techniques Using TAMRA-PEG4-Methyltetrazine: Application Notes and Protocols

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Compound of Interest

Compound Name: TAMRA-PEG4-Methyltetrazine

Cat. No.: B11826774

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for dual labeling techniques utilizing **TAMRA-PEG4-Methyltetrazine**. This red fluorescent probe, equipped with a PEG4 linker and a highly reactive methyltetrazine moiety, enables precise and efficient covalent labeling of biomolecules through bioorthogonal click chemistry. The protocols outlined below are designed for professionals in research and drug development seeking to employ advanced bioconjugation strategies.

Introduction to TAMRA-PEG4-Methyltetrazine in Dual Labeling

TAMRA-PEG4-Methyltetrazine is a versatile tool for fluorescently labeling biomolecules in complex biological systems. It comprises a tetramethylrhodamine (TAMRA) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a methyltetrazine group. The core of its utility lies in the inverse electron demand Diels-Alder (IEDDA) reaction, a type of "click chemistry" where the methyltetrazine reacts specifically and rapidly with a trans-cyclooctene

(TCO) group.[1][2] This bioorthogonal reaction is characterized by its exceptional speed, high selectivity, and biocompatibility, as it proceeds efficiently under physiological conditions without the need for cytotoxic catalysts like copper.[1][3][4]

The fast reaction kinetics, with rate constants reported to be as high as $30,000 \text{ M}^{-1}\text{s}^{-1}$, allow for efficient labeling even at low concentrations of reactants.[5] The PEG4 spacer enhances water solubility and reduces steric hindrance during conjugation.[6]

Dual labeling strategies often employ orthogonal bioorthogonal reactions. A common approach involves pairing the tetrazine-TCO ligation with another click chemistry reaction, such as the strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for the simultaneous and specific labeling of two different molecular targets within the same biological system. For instance, a protein of interest could be genetically engineered to incorporate a TCO-containing unnatural amino acid at one site and an azide-containing unnatural amino acid at another. Subsequent reaction with **TAMRA-PEG4-Methyltetrazine** and a DBCO-functionalized fluorescent dye would result in a dually labeled protein.

Quantitative Data

The following table summarizes key quantitative data for the **TAMRA-PEG4-Methyltetrazine** and its reaction with TCO, compiled from various sources.

| Parameter | Value | Source(s) |
|----------------------------|--|-----------|
| TAMRA-PEG4-Methyltetrazine | | |
| Molecular Formula | C45H50N8O9 | [5] |
| Molecular Weight | 846.9 g/mol | [5] |
| Excitation Maximum | ~545 nm | |
| Emission Maximum | 572-575 nm | [5] |
| Purity | >90% | [5] |
| Solubility | DMSO, DMF | [5] |
| Storage Condition | -20°C | [5] |
| Tetrazine-TCO Reaction | | |
| Reaction Type | Inverse Electron Demand Diels-Alder (IEDDA) | [7][8] |
| Second-Order Rate Constant | Up to 30,000 M ⁻¹ s ⁻¹ | [5] |
| Reaction Conditions | Physiological pH and temperature | [1] |
| Catalyst Requirement | None (Copper-free) | [1][4] |

Experimental Protocols

General Considerations

- **Reagent Handling:** Allow **TAMRA-PEG4-Methyltetrazine** and TCO-functionalized molecules to warm to room temperature before opening to prevent condensation. Store all stock solutions at -20°C or below, protected from light.
- **Buffer Selection:** Use amine-free buffers such as phosphate-buffered saline (PBS) when working with NHS esters for TCO-modification of proteins to avoid quenching the reaction.[9]
- **Reaction Stoichiometry:** For optimal labeling, a slight molar excess (1.5-10 fold) of the fluorescent probe relative to the TCO-modified biomolecule is recommended.

Protocol for Dual Labeling of a Protein with Two Different Fluorophores

This protocol describes the dual labeling of a protein containing two different bioorthogonal handles: a TCO group for reaction with **TAMRA-PEG4-Methyltetrazine** and an azide group for reaction with a DBCO-containing fluorophore.

Materials:

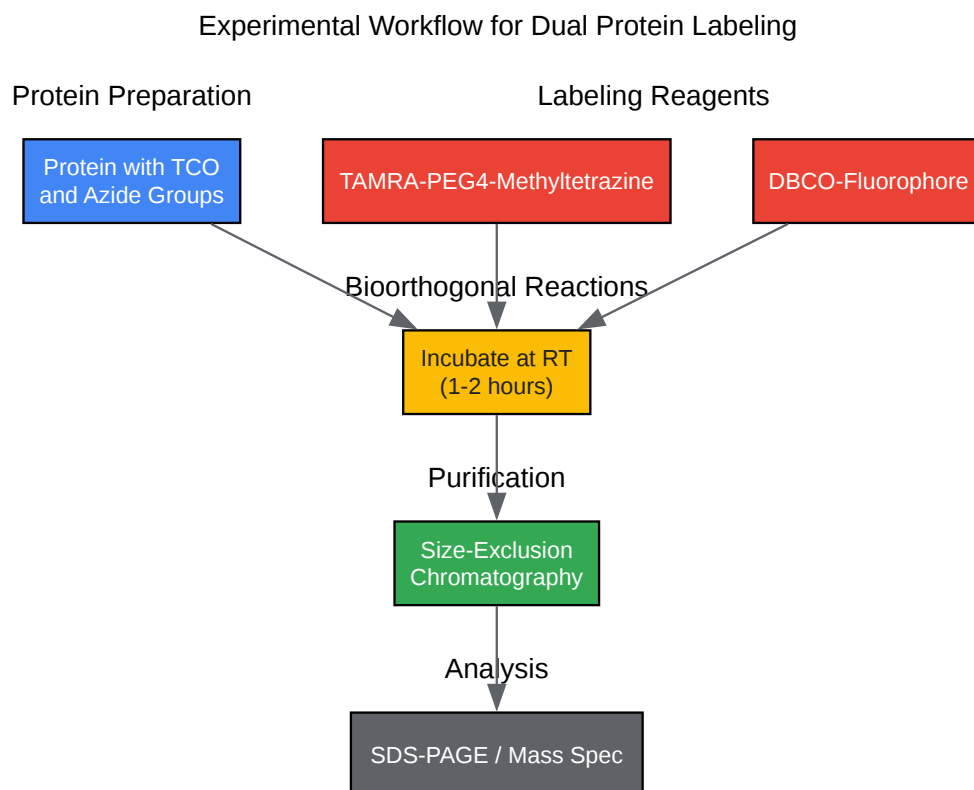
- Protein of interest containing both a TCO and an azide modification
- **TAMRA-PEG4-Methyltetrazine** (e.g., from BroadPharm, Cat. No. BP-22940)[5]
- DBCO-functionalized fluorophore (e.g., DBCO-PEG4-FITC)
- Phosphate-Buffered Saline (PBS), pH 7.4
- DMSO or DMF for preparing stock solutions
- Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

- Prepare Stock Solutions:
 - Dissolve **TAMRA-PEG4-Methyltetrazine** in DMSO to a final concentration of 10 mM.
 - Dissolve the DBCO-functionalized fluorophore in DMSO to a final concentration of 10 mM.
 - Prepare a stock solution of the dual-modified protein in PBS at a concentration of 1-5 mg/mL.
- Labeling Reaction:
 - To the protein solution, add the **TAMRA-PEG4-Methyltetrazine** stock solution to a final concentration that is a 1.5 to 5-fold molar excess over the protein.

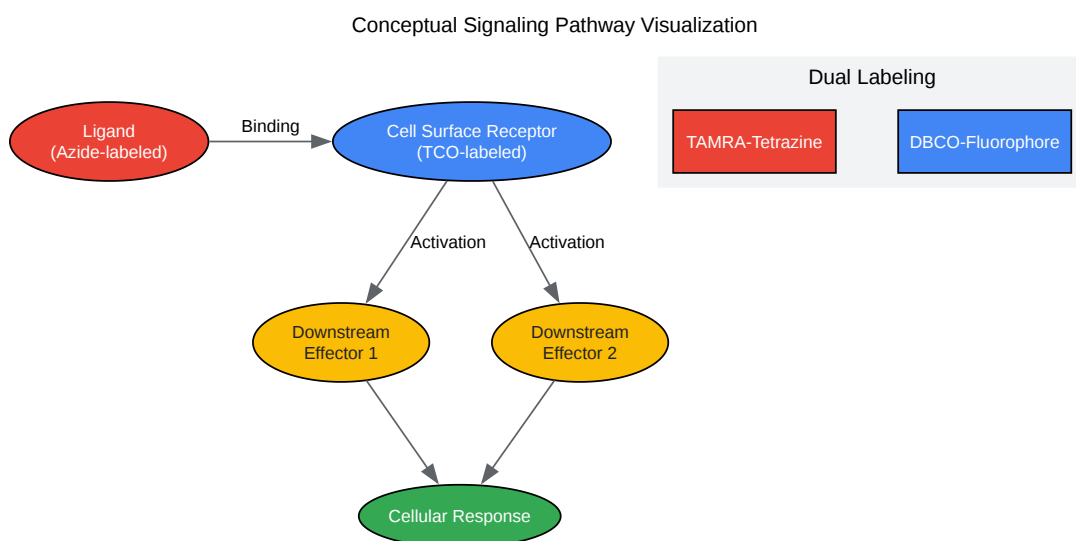
- Simultaneously, add the DBCO-functionalized fluorophore stock solution to a final concentration that is a 1.5 to 5-fold molar excess over the protein.
- Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light.
- Purification:
 - Remove the excess, unreacted fluorophores by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.
 - Collect the fractions containing the labeled protein.
- Analysis:
 - Confirm successful dual labeling by methods such as SDS-PAGE with in-gel fluorescence scanning, and mass spectrometry.

Diagrams



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Caption: Workflow for dual labeling of a protein.



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Caption: Visualization of a dually labeled signaling pathway.

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